6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a chlorobenzyl group and a hydrazinyl group. The presence of these groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
- 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of both chlorobenzyl and hydrazinyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C29H24ClN7O |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C29H24ClN7O/c30-26-17-8-7-11-22(26)20-38-25-16-9-10-21(18-25)19-31-37-29-35-27(32-23-12-3-1-4-13-23)34-28(36-29)33-24-14-5-2-6-15-24/h1-19H,20H2,(H3,32,33,34,35,36,37)/b31-19+ |
InChI Key |
DFVJROJGECUPAQ-ZCTHSVRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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